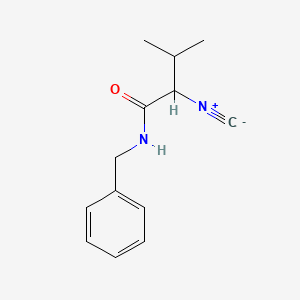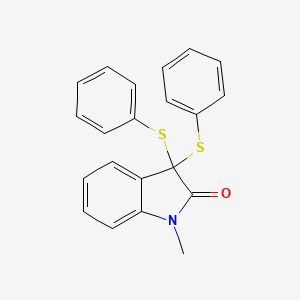
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a dihydroindolone core substituted with methyl and phenylsulfanyl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves multi-step organic reactions. One common method includes the reaction of 1-methylindole with phenylsulfanyl chloride in the presence of a base such as sodium hydride. This reaction proceeds through nucleophilic substitution, forming the desired product under controlled temperature and solvent conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, targeting the carbonyl group to form alcohol derivatives.
Substitution: The phenylsulfanyl groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, phenylsulfanyl chloride.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted indolones depending on the nucleophile used.
Scientific Research Applications
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets and pathways. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to fit into active sites of enzymes or receptors, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-3,3-bis(phenylsulfanyl)piperidin-2-one
- 1-Methyl-3,3-bis(phenylsulfanyl)tetrahydroquinoline-2-one
Uniqueness
1-Methyl-3,3-bis(phenylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to its dihydroindolone core, which imparts distinct chemical and biological properties compared to similar compounds
Properties
CAS No. |
63955-65-7 |
|---|---|
Molecular Formula |
C21H17NOS2 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
1-methyl-3,3-bis(phenylsulfanyl)indol-2-one |
InChI |
InChI=1S/C21H17NOS2/c1-22-19-15-9-8-14-18(19)21(20(22)23,24-16-10-4-2-5-11-16)25-17-12-6-3-7-13-17/h2-15H,1H3 |
InChI Key |
JNXMKZRTXGSYGP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(C1=O)(SC3=CC=CC=C3)SC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


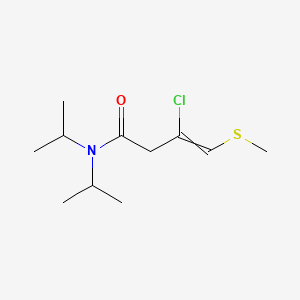
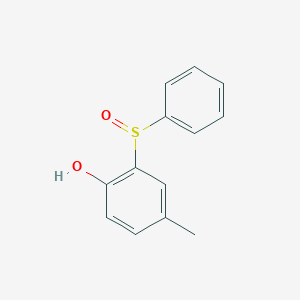
![N-[(4-Chlorophenyl)methoxy]benzamide](/img/structure/B14498340.png)
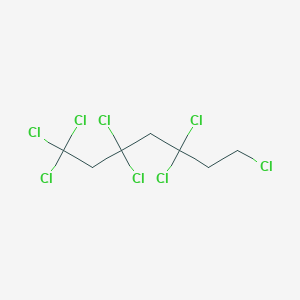
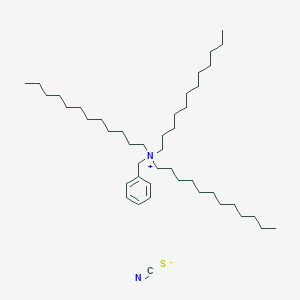
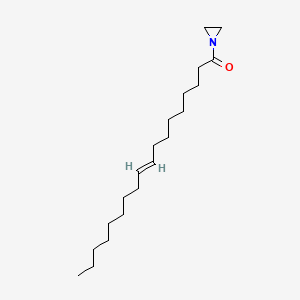
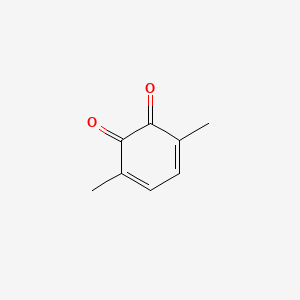
![{3-[2-(Diethoxymethyl)phenoxy]propyl}(triethoxy)silane](/img/structure/B14498365.png)
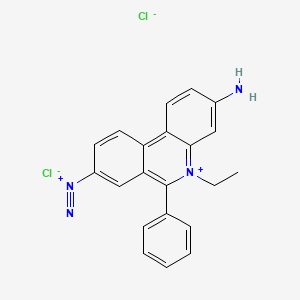
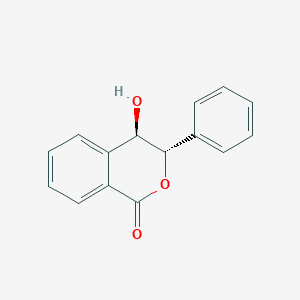
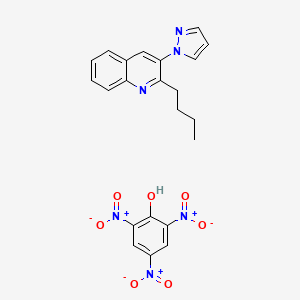
![[1-(Cyclohex-2-en-1-yl)ethenyl]benzene](/img/structure/B14498393.png)
